methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966324
InChI: InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24)
SMILES:
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5 g/mol

methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14966324

Molecular Formula: C20H23N3O4S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C20H23N3O4S
Molecular Weight 401.5 g/mol
IUPAC Name methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24)
Standard InChI Key LAFSCCGDESCOBH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC

Introduction

Molecular Description

The compound contains several functional groups:

  • A thiazole ring, which is known for its bioactivity in many pharmaceutical agents.

  • An indole moiety substituted with a methoxy group at the 4-position, which is often associated with biological activity due to its role in natural products like tryptophan derivatives.

  • A carboxylate ester group and an amide linkage, both of which are common in drug-like molecules to enhance solubility and binding affinity.

Key Features

FeatureDescription
Molecular FormulaC18_{18}H21_{21}N3_{3}O4_{4}S
Functional GroupsThiazole, indole, methoxy, ester, amide
Potential BioactivityLikely to interact with biological targets due to aromaticity and hydrogen bonding capabilities

General Synthetic Approach

The synthesis of this compound likely involves multi-step reactions to assemble the complex molecular structure:

  • Thiazole Core Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.

  • Indole Substitution: The methoxy-substituted indole is introduced via electrophilic substitution or coupling reactions.

  • Amide Bond Formation: The amide linkage is formed by coupling the indole derivative with a carboxylic acid or acyl chloride.

  • Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Challenges in Synthesis

  • Maintaining regioselectivity during indole substitution.

  • Avoiding side reactions during thiazole ring formation.

Pharmaceutical Relevance

Compounds with thiazole and indole scaffolds are widely studied for their therapeutic properties:

  • Anticancer Activity: Both thiazoles and indoles are known to inhibit enzymes involved in cancer cell proliferation.

  • Antimicrobial Properties: Thiazoles often display antibacterial or antifungal activities.

  • Neurological Effects: Indoles are precursors to neurotransmitters like serotonin, suggesting potential CNS activity.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies functional groups and connectivity
Mass SpectrometryConfirms molecular weight
IR SpectroscopyDetects characteristic functional group vibrations
X-Ray CrystallographyDetermines precise molecular geometry (if crystalline)

Research Findings

While no direct studies on methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate were found in the provided sources, related compounds suggest promising bioactivity:

  • Similar thiazole derivatives have shown anticancer activity by inhibiting tumor cell growth .

  • Methoxy-substituted indoles are associated with antioxidant and anti-inflammatory effects .

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